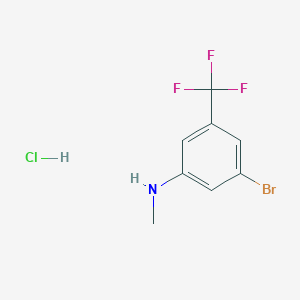

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-amine group and a hydrochloride ion

Synthetic Routes and Reaction Conditions:

Bromination and Trifluoromethylation: The synthesis of this compound typically involves the bromination of a phenyl ring followed by the introduction of a trifluoromethyl group. Bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3).

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The amination and hydrochloride formation steps are typically carried out in batch reactors with precise control over reaction conditions to optimize product formation.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen-containing functional group.

Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative group.

Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of phenolic compounds.

Reduction: Formation of trifluoromethylated phenylmethanamines.

Substitution: Formation of various substituted phenyl compounds.

科学研究应用

Anticancer Activity

Research indicates that derivatives of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride are being explored for their potential use in treating neoplastic diseases, including leukemia. The compound serves as an intermediate in the synthesis of more complex molecules that exhibit anticancer properties . For instance, it has been involved in the preparation of compounds that act as tyrosine kinase inhibitors, which are crucial in targeting specific cancer pathways .

Drug Development

The compound is also noted for its role in developing drugs containing trifluoromethyl groups, which have been shown to enhance biological activity. For example, various FDA-approved drugs incorporate similar structural motifs to improve efficacy against conditions such as chronic pain and inflammation . The inclusion of trifluoromethyl groups has been linked to increased potency in inhibiting specific enzymes or receptors involved in disease processes.

Improved Synthesis Methods

Recent advancements in synthetic methodologies have streamlined the production of this compound. Techniques such as the Mizoroki–Heck cross-coupling reaction have been optimized to yield high-purity products efficiently. This method involves reacting 1-bromo-3-(trifluoromethyl)benzene with various aldehydes or other functional groups under controlled conditions .

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Mizoroki–Heck Coupling | Uses palladium catalysts; high selectivity | High |

| Microwave-Assisted Synthesis | Reduced reaction times; maintains yield | Excellent |

Green Chemistry Approaches

Efforts towards environmentally friendly synthesis have led to methods that minimize waste and reduce hazardous byproducts. One such approach involves using transition metal catalysts and mild reaction conditions to convert starting materials into this compound efficiently .

Clinical Applications

A notable case study involves the use of this compound as a precursor in developing a novel drug candidate for treating chronic myelogenous leukemia (CML). This drug candidate demonstrated promising results in preclinical trials, showcasing significant efficacy against resistant cancer cell lines .

Pharmacokinetics Studies

Pharmacokinetic studies have shown that compounds derived from this compound exhibit favorable absorption and metabolism profiles in vivo. For instance, one study reported effective plasma concentration levels following oral administration in animal models, supporting its potential for therapeutic use .

作用机制

The mechanism by which (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways.

相似化合物的比较

3-Bromo-4-trifluoromethyl-phenyl)-methyl-amine hydrochloride

3-Bromo-2-trifluoromethyl-phenyl)-methyl-amine hydrochloride

3-Bromo-6-trifluoromethyl-phenyl)-methyl-amine hydrochloride

Uniqueness: (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

生物活性

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a brominated phenyl ring with a trifluoromethyl group, which significantly influences its biological activity. The general formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 3-Bromo-5-trifluoromethyl-aniline.

- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions : Reaction under basic conditions, often utilizing potassium carbonate in an organic solvent.

This synthetic route allows for the introduction of the methyl amine group while preserving the integrity of the halogen and trifluoromethyl substituents.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to various enzymes.

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in serotonin uptake.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that trifluoromethyl-substituted anilines can possess significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria, yielding minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Potential : Compounds containing trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that such compounds could induce apoptosis in specific cancer cell lines .

- Neurological Effects : The modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or mood disorders.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of related trifluoromethyl compounds demonstrated that modifications at the para position on the phenyl ring significantly enhanced potency against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 5 μg/mL, indicating strong antibacterial activity .

Anticancer Activity

In a series of experiments evaluating anticancer effects, this compound showed promising results against several cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values below 10 μM, suggesting effective cytotoxicity .

Data Summary

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes aryl halide substitution under transition metal catalysis. For example:

-

The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the bromine site .

-

Palladium-catalyzed reactions require inert atmospheres (e.g., argon) to prevent catalyst oxidation .

Hydrolysis and Salt Formation

The methylamine hydrochloride group participates in acid-base reactions :

-

The hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), enabling subsequent reactions in aqueous media .

Amine Alkylation/Acylation

The methylamine group can react with:

-

Alkyl halides : Forms quaternary ammonium salts under basic conditions.

-

Acid chlorides : Yields amides via Schotten-Baumann reactions .

Oxidation

Controlled oxidation of the methylamine group to a nitroso or nitro derivative is feasible but underreported in literature.

Radical Reactions

Under radical initiators (e.g., AIBN), the C-Br bond undergoes homolytic cleavage , enabling:

-

Polymerization : Incorporation into polymer backbones.

-

C-H functionalization : Bromine acts as a radical leaving group .

Key Reaction Data Table

Mechanistic Insights

属性

IUPAC Name |

3-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMSWFFVKHDUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。